

A Comprehensive Technical Guide on the Physical and Chemical Properties of Barakol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **Barakol**, a significant bioactive compound isolated from Senna siamea (formerly Cassia siamea). The information presented herein is intended to support research, discovery, and development efforts within the scientific community.

Core Physical and Chemical Properties

Barakol (IUPAC Name: 3,7-dimethyl-2,6-dioxatricyclo[7.3.1.0⁵,1³]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol) is a naturally occurring dioxaphenalene derivative.[1] Its unique tricyclic structure has garnered considerable interest in the fields of natural product chemistry and pharmacology.[1]

Table 1: Physical and Chemical Properties of **Barakol**



Property	Value	References
Molecular Formula	C13H12O4	[2][3][4]
Molecular Weight	232.23 g/mol	[2][3][4]
Appearance	Pale lemon-yellow to green- yellow crystals	[3][5][6]
Melting Point	165 °C (with decomposition)	[3]
Solubility	Readily soluble in water; good solubility in methanol, ethanol, and acetone	[3]
UV-Vis λmax (Methanol)	241 nm (ϵ = 34,700), 384 nm (ϵ = 13,000)	[3]
UV-Vis λmax (Methanol)	247 nm, 375 nm	[6][7][8]
Infrared (IR) vmax	3453.7 cm ⁻¹ (-OH), 1670 cm ⁻¹ (C=O)	[3][6]
Mass Spectrometry (MS)	Weak parent ion at m/z 232; base peak at m/z 214 (M-H ₂ O)	[3]
¹ H-NMR Chemical Shift (ppm)	6.34 (1H, s), 6.46 (1H, d), 6.57 (1H, d), 6.10 (1H, s), 2.25 (3H, s), 2.42 (1H, s)	[6]
CAS Number	24506-68-1	[1][3][4]

Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of **Barakol** as cited in the literature.

This protocol outlines a common method for isolating **Barakol** from the fresh young leaves of S. siamea.[5][6][7]

• Step 1: Initial Extraction

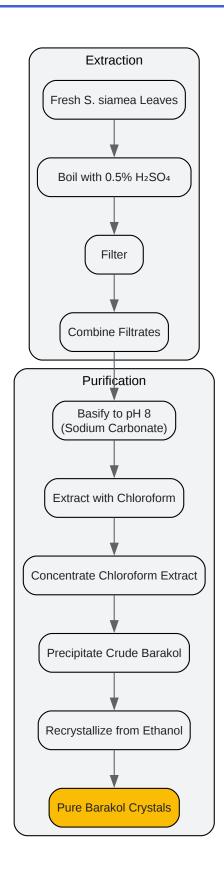
Foundational & Exploratory





- Fresh young leaves of S. siamea (e.g., 6.0 kg) are sliced into small pieces.
- The plant material is boiled in a dilute solution of 0.5% sulfuric acid (e.g., 12 L for 15 minutes).[5][6][7]
- The mixture is cooled and filtered. The solid plant material (mush) is re-boiled with a fresh portion of 0.5% sulfuric acid.[6]
- Step 2: Basification and Solvent Partitioning
 - The filtrates from the acid boils are combined.
 - The combined filtrate is basified to pH 8 with sodium carbonate.
 - The basic solution is then extracted multiple times with chloroform (e.g., 3 x 4 L).[5][6][7]
- Step 3: Purification and Recrystallization
 - The chloroform extracts are combined and washed with deionized water.
 - The chloroform layer is concentrated under reduced pressure.
 - An equal volume of deionized water is added to the concentrated extract, and the mixture is cooled to precipitate crude Barakol.[6]
 - The crude product is further purified by recrystallization from absolute ethanol to yield pure, crystalline **Barakol**.[5][6][7] The reported yield of pure **Barakol** from fresh young leaves is approximately 0.1%.[5]





Click to download full resolution via product page

Workflow for **Barakol** Extraction and Purification.

Foundational & Exploratory





This method provides a simple and precise way to determine **Barakol** content in plant extracts. [5]

- Stationary Phase: TLC aluminum plate pre-coated with silica gel 60 F254.[5]
- Mobile Phase: Chloroform-methanol (85:15 v/v).[5]
- Sample Preparation: Ethanolic extracts (15%) of S. siamea plant parts are prepared.[5]
- Standard: A stock solution of purified **Barakol** is used to create a calibration curve.
- Detection: The analysis is performed in absorbance mode at 366 nm.[5]
- Validation: The method was validated for linearity (200-900 ng/spot), precision (%RSD < 0.50), and accuracy (average 101.12%).[5] The limit of detection (LOD) and limit of quantitation (LOQ) were 8 ng and 50 ng, respectively.[5]

The following protocols were used to investigate the molecular mechanism of **Barakol**-induced toxicity in mouse embryonal carcinoma P19 cells.[9]

- Cell Viability (XTT Assay): P19 cells are treated with varying concentrations of Barakol for specific time periods. Cell viability is assessed using an XTT assay, which measures mitochondrial dehydrogenase activity in viable cells. Barakol was found to decrease cell viability in a concentration- and time-dependent manner, with an IC₅₀ value of 1.5 mM after 24 hours of treatment.[9]
- Apoptosis Detection (Hoechst 33342 Staining): Apoptotic cells are identified by staining with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic nuclei exhibit characteristic chromatin condensation and fragmentation. This assay revealed that **Barakol**'s cytotoxicity is due to a significant increase in the number of apoptotic cells.[9]
- Western Blot Analysis: The expression levels of apoptotic proteins, specifically Bax and Bcl-2, are determined by Western blotting. Barakol treatment was shown to increase the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[9]
- Caspase-9 Activity Assay: The activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, is measured using a fluorescent immunosorbent enzyme assay kit. A

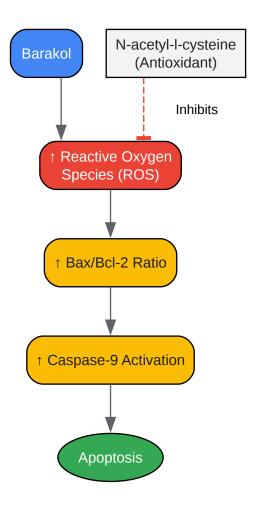


significant increase in caspase-9 activity was observed in P19 cells after 24 hours of exposure to **Barakol**.[9]

Biological Activities and Mechanisms of Action

Barakol exhibits a range of biological activities, including anxiolytic, sedative, anticancer, and laxative effects.[2][10]

In P19 cancer cells, **Barakol** induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[9] This leads to an imbalance in the Bax/Bcl-2 ratio, favoring apoptosis, and subsequent activation of caspase-9, which triggers the downstream executioner caspases, culminating in cell death.[9] Pre-treatment with the antioxidant N-acetyl-l-cysteine (NAC) was able to attenuate these effects, confirming the central role of ROS in **Barakol**-induced apoptosis.[9]



Click to download full resolution via product page





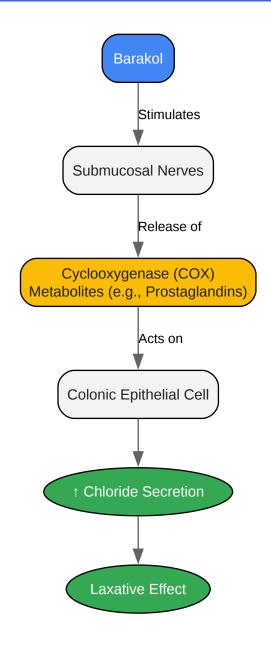


Proposed Apoptotic Pathway Induced by Barakol.

Barakol's traditional use as a laxative is explained by its ability to stimulate chloride secretion in the colon.[11][12]

- Experimental Model: The effect was studied using rat colonic epithelium mounted in Ussing chambers.[11]
- Mechanism: **Barakol**, when added to the basolateral side, induces a concentration-dependent increase in the short-circuit current (Isc), with an EC₅₀ of 0.4 mM.[11] This increase in Isc is indicative of anion secretion.
- Inhibitors: The effect is inhibited by the chloride channel blocker diphenylamine-2-carboxylic acid and the Na⁺-K⁺-2Cl⁻ cotransporter inhibitor bumetanide, confirming it is due to chloride secretion.[11]
- Signaling Pathway: The response is partially inhibited by tetrodotoxin (a neuronal blocker) and indomethacin (a cyclooxygenase inhibitor).[11] This suggests that Barakol's action is partly mediated by the stimulation of submucosal nerves and the subsequent release of cyclooxygenase metabolites (prostaglandins), which then act on the epithelial cells to stimulate chloride secretion.[11]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. 2,5-Dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol | 24506-68-1 | Benchchem [benchchem.com]

Foundational & Exploratory





- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Barakol | 24506-68-1 [smolecule.com]
- 4. 2,5-Dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol | C13H12O4 | CID 3080731 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of barakol content in Senna siamea leaves and flowers by TLCdensitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Barakol-induced apoptosis in P19 cells through generation of reactive oxygen species and activation of caspase-9 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CNS inhibitory effects of barakol, a constituent of Cassia siamia Lamk PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barakol extracted from Cassia siamea stimulates chloride secretion in rat colon -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Physical and Chemical Properties of Barakol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226628#physical-and-chemical-properties-of-barakol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com